2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol

Myostatin signaling Cellular potency Smad reporter assay

The compound 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol, designated IMB0901 (CAS 890896-32-9), is a small-molecule myostatin (MSTN) inhibitor discovered via high-throughput phenotypic screening of a 26,000-compound library. Unlike biologics that sequester circulating MSTN or ATP-competitive inhibitors that block downstream activin receptor-like kinase (ALK) signaling, IMB0901 functions as a transcriptional repressor of the MSTN gene, simultaneously inhibiting MSTN promoter activity, downstream Smad signaling, and the MSTN positive-feedback autoregulatory loop.

Molecular Formula C15H15Cl2N5O
Molecular Weight 352.2 g/mol
CAS No. 890896-32-9
Cat. No. B6421212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol
CAS890896-32-9
Molecular FormulaC15H15Cl2N5O
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H15Cl2N5O/c1-2-9(7-23)21-14-11-6-20-22(15(11)19-8-18-14)10-3-4-12(16)13(17)5-10/h3-6,8-9,23H,2,7H2,1H3,(H,18,19,21)
InChIKeyVNOZEAKKEWJJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IMB0901 (CAS 890896-32-9): A First-in-Class Myostatin Promoter Inhibitor for Cancer Cachexia and Muscle Wasting Research


The compound 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol, designated IMB0901 (CAS 890896-32-9), is a small-molecule myostatin (MSTN) inhibitor discovered via high-throughput phenotypic screening of a 26,000-compound library [1]. Unlike biologics that sequester circulating MSTN or ATP-competitive inhibitors that block downstream activin receptor-like kinase (ALK) signaling, IMB0901 functions as a transcriptional repressor of the MSTN gene, simultaneously inhibiting MSTN promoter activity, downstream Smad signaling, and the MSTN positive-feedback autoregulatory loop [1]. Its chemical identity is characterized by a 3,4-dichlorophenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine core, with a molecular formula of C15H15Cl2N5O and molecular weight of 352.22 g/mol.

Why Generic MSTN Pathway Inhibitors Cannot Substitute for IMB0901 in Muscle Atrophy Research


A scientific or industrial user cannot simply interchange IMB0901 with other in-class MSTN pathway inhibitors such as SB-431542, GW788388, dorsomorphin, LDN-193189, or biologic ligand traps (e.g., sActRIIB-Fc, anti-myostatin antibodies) because the molecular mechanisms and resulting pharmacological profiles are fundamentally divergent [1][2]. Biologics neutralize extracellular MSTN but fail to address intracellular positive-feedback-driven MSTN synthesis. Small-molecule ALK4/5 inhibitors (SB-431542, GW788388) block downstream Smad2/3 phosphorylation but do not suppress MSTN gene transcription itself, and SB-431542 has been shown to reduce myofiber specific force in healthy muscle preparations [2]. IMB0901 uniquely suppresses MSTN at its transcriptional source by inhibiting promoter activity and breaking the autoregulatory positive-feedback loop that sustains pathological MSTN elevation—a mechanism documented in its discovery paper but absent for every comparator evaluated in comparable model systems [1]. This mechanistic distinction translates into quantifiably different efficacy, safety, and chemotherapy compatibility profiles, as detailed in the comparative evidence below.

IMB0901 vs. Comparator Benchmarks: Quantitative Differentiation Evidence for Myostatin Inhibitor Selection


Superior Molar Potency vs. SB-431542 in Neutralizing MSTN Signaling in a Head-to-Head Cellular Assay

In a direct head-to-head comparison within the same study, IMB0901 neutralized MSTN-stimulated Smad-dependent luciferase reporter activity to a degree 'similar to 10 μM SB431542' when used at only 2.5 or 5 μM, representing a 2- to 4-fold improvement in molar potency for functional pathway blockade over the benchmark ALK4/5 inhibitor [1].

Myostatin signaling Cellular potency Smad reporter assay

In Vivo Efficacy in C26 Cancer Cachexia Model: Muscle Preservation Superiority over ALK4/5 Inhibitor Class

In the C26 tumor-bearing BALB/c mouse model of cancer cachexia, IMB0901 (30 mg/kg) significantly increased body weight (P < 0.05), carcass weight (P < 0.05), quadriceps weight (P < 0.05), and gastrocnemius weight (P < 0.05) compared to untreated C26 tumor-bearing controls, while simultaneously reducing expression of the E3 ubiquitin ligases Atrogin-1 and MuRF-1 in quadriceps tissue (P < 0.01 vs. C26 group) [1]. By contrast, the ALK4/5 inhibitor GW788388, tested in a comparable C26-CD2F1 model, limited body weight and gastrocnemius weight loss but was benchmarked primarily against the less-efficacious SB-431542, and the combination of LR3 IGF-I with ALK4/5 inhibition preserved muscle mass 'at the expense of accelerated tumour growth'—an adverse outcome not observed with IMB0901 monotherapy [2].

Cancer cachexia In vivo efficacy Muscle atrophy

Unique Dual Mechanism: MSTN Promoter Inhibition and Positive-Feedback Loop Disruption

IMB0901 is the only reported small molecule that inhibits MSTN at the transcriptional level by suppressing promoter activity, while simultaneously breaking the autoregulatory positive-feedback loop. In HEK293T-MSTNP cells, IMB0901 suppressed MSTN promoter-driven luciferase activity in a dose-dependent manner (P < 0.01 vs. control at each indicated dose), and critically, exogenous MSTN protein enhancement of its own promoter activity was 'likewise inhibited by 2.5 or 5 μM IMB0901 (P < 0.01 vs. the MSTN group)' [1]. All comparator compounds—SB-431542, GW788388, dorsomorphin, and LDN-193189—act as ATP-competitive kinase inhibitors that block Smad2/3 phosphorylation downstream of ligand-receptor binding (ALK4/5/7 or BMP type I receptors) but do not directly suppress MSTN gene transcription [1][2][3]. Biologic inhibitors (anti-myostatin antibodies, sActRIIB-Fc) neutralize extracellular ligand but cannot address intracellular feedback-driven MSTN synthesis.

Transcriptional regulation Myostatin promoter Positive-feedback loop

Chemotherapy Compatibility: No Attenuation of Cisplatin, Doxorubicin, or Gemcitabine Anti-Tumor Activity

IMB0901 demonstrates a distinctive safety advantage over comparator ALK4/5 inhibitors: it lacks anti-proliferative activity against tumor cells and does not interfere with the tumor-cell-killing efficacy of three standard-of-care chemotherapeutics. Specifically, IMB0901 'had no influence on anti-tumor effect of three chemotherapeutic agents (cisplatin, doxorubicin, and gemcitabine)' in C26 cell viability assays, and it suppressed doxorubicin-induced upregulation of MSTN at 0.1 and 0.2 μM DOX when co-administered at 10 μM (P < 0.05) [1]. In vivo, 30 mg/kg IMB0901 had no effect on C26 tumor growth, both alone and in combination with doxorubicin [1]. In contrast, the GW788388 study documented that combining LR3 IGF-I with ALK4/5 inhibition preserved muscle mass 'at the expense of accelerated tumour growth,' a tumor-promoting liability not observed with IMB0901 monotherapy or chemotherapy combinations [2].

Chemotherapy combination Doxorubicin Cancer cachexia therapy

Conditional Pharmacological Activity: Selective Efficacy in Pathological Muscle Wasting Without Affecting Healthy Tissue

IMB0901 demonstrates a favorable context-dependent activity profile: it protects cachectic muscle from wasting but exerts no detectable effect on healthy muscle tissue. In healthy BALB/c mice, 'IMB0901 had no effect on the body weight and the weights of quadriceps, gastrocnemius, WAT, and BAT' when administered at therapeutically active doses [1]. This contrasts sharply with comparator profiles: SB-431542 induced myotube hypertrophy in healthy C2C12 myotubes but paradoxically reduced specific force (indicating functional impairment masked by size increase) [2]; biologic inhibitors such as anti-myostatin antibodies (e.g., LY2495655) and sActRIIB-Fc constructs increase muscle mass and body weight in non-tumor-bearing animals, raising concerns about uncontrolled hypermuscularity during chronic treatment [1][2].

Tissue selectivity Safety pharmacology Myostatin inhibitor

Priority Application Scenarios for IMB0901 (CAS 890896-32-9) Based on Quantitative Differentiation Evidence


Cancer Cachexia Intervention Studies Requiring Chemotherapy-Compatible Muscle Preservation

Cancer cachexia intervention studies requiring an orally bioavailable MSTN transcriptional repressor that preserves muscle mass during chemotherapy represent the highest-utility application for IMB0901 [1]. The compound's in vivo efficacy in the C26 tumor-bearing model—preserving body weight, quadriceps weight, and gastrocnemius weight (all P < 0.05 vs. C26 controls)—combined with its demonstrated non-interference with doxorubicin, cisplatin, and gemcitabine anti-tumor activity, positions IMB0901 as the lead candidate for preclinical programs exploring muscle-sparing adjuvant therapies in oncology. Its selective activity profile (protecting tumor-bearing mice while leaving healthy mice unaffected) further reinforces its translational relevance for cancer patient populations where chemotherapy-induced muscle wasting remains an unmet clinical need.

Mechanistic Studies of MSTN Gene Regulation Using a Unique Transcriptional Probe

For target deconvolution and mechanistic studies focused on MSTN gene regulation, IMB0901 serves as the unique tool compound among available myostatin pathway modulators [1]. Its ability to suppress MSTN promoter activity (P < 0.01 dose-dependent inhibition in HEK293T-MSTNP cells) and break the positive-feedback autoregulation loop (P < 0.01 at 2.5 and 5 μM) provides a chemical probe for dissecting how pathological MSTN overexpression is initiated and sustained at the chromatin level. No other small molecule in this class offers this mode of transcriptional intervention, making IMB0901 indispensable for transcriptomic, epigenomic, and reporter-based mechanistic investigations that receptor antagonists (SB-431542, GW788388) and biologic ligand traps cannot support.

Longitudinal Muscle Atrophy Studies Requiring a Safe, Conditionally Active Myostatin Inhibitor

Muscle atrophy studies requiring a selective myostatin-pathway inhibitor with a defined safety margin in normal tissue are best served by IMB0901 [1]. Unlike SB-431542, which reduces myofiber specific force in healthy muscle preparations [2], and biologic ligand traps that drive generalized muscle hypertrophy in non-diseased animals, IMB0901 exerts its protective effects conditionally—reversing atrophy in cachectic muscle while producing no detectable change in body weight or muscle mass in healthy mice (Additional file 2: Table S1) [1]. This property renders IMB0901 the preferred choice for chronic dosing studies where confounding hypertrophic artifacts or functional toxicity in normal tissue must be avoided.

Medicinal Chemistry Optimization Programs Targeting the Pyrazolo[3,4-d]pyrimidine Scaffold for MSTN Inhibition

Chemical biology and medicinal chemistry programs seeking a structurally defined, tractable pyrazolo[3,4-d]pyrimidine scaffold for MSTN inhibitor optimization will find IMB0901 to be the only well-validated starting point [1]. Its structure-activity relationship (SAR) around the 3,4-dichlorophenyl moiety at the N1 position of the pyrazolo[3,4-d]pyrimidine core is directly linked to its unique promoter-inhibitory pharmacology, a chemical space not exploited by any other reported MSTN inhibitor series. The compound's molecular weight (352.22 g/mol), balanced lipophilicity conferred by the butan-1-ol side chain, and the well-precedented synthetic tractability of the pyrazolo[3,4-d]pyrimidine core provide a solid foundation for lead optimization campaigns aimed at improving pharmacokinetic properties while preserving the transcriptional mechanism of action that distinguishes IMB0901 from all comparator compounds.

Quote Request

Request a Quote for 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.